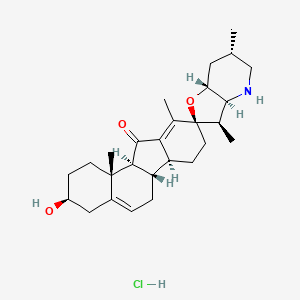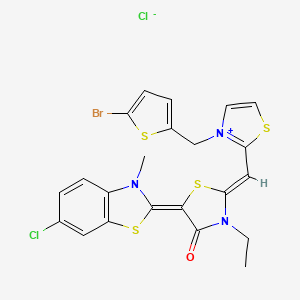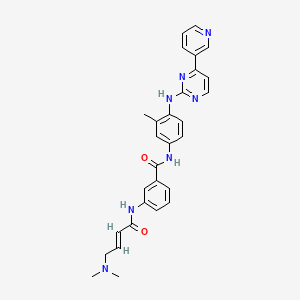
Jnk-IN-8
説明
JNK-IN-8 is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) family. JNKs play a crucial role in regulating various physiological processes, including cell proliferation, differentiation, survival, and apoptosis. Dysregulated JNK signaling has been implicated in several diseases, including cancer, making this compound a valuable tool in scientific research and potential therapeutic applications .
作用機序
JNK-IN-8は、活性化ループにある保存されたシステイン残基との共有結合を介して、JNK1、JNK2、およびJNK3を不可逆的に阻害することにより、その効果を発揮します。この阻害は、c-Junなどの下流基質のリン酸化を阻害し、JNK媒介シグナル伝達経路を遮断します。 JNKシグナル伝達の阻害は、細胞増殖の抑制、アポトーシスの増加、炎症反応の調節につながります .
類似の化合物:
This compoundの独自性: this compoundは、その不可逆的な阻害機構とJNK1、JNK2、およびJNK3に対する高い特異性により、ユニークです。 この特異性は、オフターゲット効果を減らし、治療薬としての可能性を高めます .
生化学分析
Biochemical Properties
Jnk-IN-8 inhibits phosphorylation of c-Jun . It interacts with JNK1, JNK2, and JNK3 . The activation of JNK requires dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 .
Cellular Effects
This compound has been shown to suppress tumor growth in triple-negative breast cancer by activating TFEB- and TFE3-mediated lysosome biogenesis and autophagy . It reduces colony formation, cell viability, and organoid growth in vitro .
Molecular Mechanism
This compound inhibits TFEB phosphorylation and induces nuclear translocation of unphosphorylated TFEB and TFE3 . This is accompanied by an upregulation of TFEB/TFE3 target genes associated with lysosome biogenesis and autophagy .
準備方法
合成経路と反応条件: JNK-IN-8は、複数ステップの化学プロセスによって合成されます。合成には、JNK1、JNK2、およびJNK3の保存されたシステイン残基との共有結合の形成が含まれます。主なステップには以下が含まれます。
- 一連の縮合反応と環化反応によるコア構造の形成。
- 特異性と効力を高めるための官能基の導入。
- 高速液体クロマトグラフィー(HPLC)や質量分析などの技術を使用した最終生成物の精製と特性評価 .
工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチには、ラボ規模の合成プロセスをスケールアップすることが含まれます。 これには、反応条件の最適化、工業グレードの試薬の使用、および高収率と高純度を確保するための大規模精製技術の採用が含まれます .
化学反応の分析
反応の種類: JNK-IN-8は、主に標的キナーゼとの共有結合反応を起こします。 JNK1、JNK2、およびJNK3の活性化ループにある保存されたシステイン残基と共有結合を形成し、不可逆的な阻害につながります .
一般的な試薬と条件:
試薬: this compoundの合成には、有機溶媒、触媒、保護基などの試薬が含まれます。
主要な生成物: 反応の主要な生成物は、共有結合したthis compound-キナーゼ複合体であり、JNKシグナル伝達経路の阻害をもたらします .
4. 科学研究への応用
This compoundは、科学研究において幅広い用途を持っています。
癌研究: this compoundは、トリプルネガティブ乳がんや膵臓がんを含むさまざまな癌モデルにおいて、腫瘍の増殖を抑制することが示されています。 .
神経保護: This compoundは、脳虚血性損傷や外傷性脳損傷のモデルにおいて、神経細胞のアポトーシスと炎症を軽減することで、神経保護効果を示しました.
炎症: This compoundは、JNKシグナル伝達の炎症反応における役割を研究するために使用され、炎症性疾患の潜在的な治療標的に関する洞察を提供しています.
科学的研究の応用
類似化合物との比較
SP600125: A reversible JNK inhibitor that competes with ATP for binding to the kinase domain.
AS601245: Another JNK inhibitor with a different chemical structure.
Uniqueness of JNK-IN-8: this compound is unique due to its irreversible inhibition mechanism and high specificity for JNK1, JNK2, and JNK3. This specificity reduces off-target effects and enhances its potential as a therapeutic agent .
特性
IUPAC Name |
3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFCSAPFHAXMSF-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720937 | |
| Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1410880-22-6 | |
| Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does JNK-IN-8 interact with its target, JNK?
A: this compound is an ATP-competitive inhibitor that forms a covalent bond with a conserved cysteine residue (Cys116) located within the ATP-binding pocket of JNK. [, , , , , , , , ] This irreversible binding distinguishes it from reversible JNK inhibitors like SP600125, which demonstrates lower selectivity for JNK. [, ]
Q2: What are the downstream consequences of this compound-mediated JNK inhibition?
A2: JNK inhibition by this compound leads to various downstream effects depending on the cell type and context. These include:
- Reduced Cell Proliferation and Increased Apoptosis: Observed in various cancer cell lines, including triple-negative breast cancer (TNBC), osteosarcoma, and melanoma. [, , , , , , , , , , , , , , , , ]
- Activation of Lysosome Biogenesis and Autophagy: this compound induces lysosome biogenesis and autophagy in TNBC cells by inhibiting mTOR signaling and activating the transcription factors TFEB and TFE3. [, ]
- Suppression of Inflammation and Oxidative Stress: this compound reduces inflammatory cytokine production and oxidative stress in models of acute lung injury and ischemic stroke. [, ]
- Modulation of Immune Cell Infiltration: Treatment with this compound reduced tumor-infiltrating regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing CD8+ T cell infiltration in a TNBC mouse model. [] This suggests potential for enhancing immune checkpoint inhibitor efficacy.
Q3: Does this compound inhibit all JNK isoforms equally?
A: While this compound can bind to all three JNK genes (JNK1, JNK2, and JNK3), studies suggest distinct roles for each isoform in certain cancers, implying potential benefit for isoform-selective inhibitors. [, ] For example, JNK1 appears crucial in UV-induced apoptosis in skin cancer, while JNK2 promotes melanoma cell proliferation and invasiveness. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research abstracts do not disclose the molecular formula, weight, or spectroscopic data for this compound.
Q5: What is known about the stability of this compound under various conditions?
A5: The research abstracts provide limited information regarding this compound's stability under different conditions. Further research is necessary to determine its stability profile and develop appropriate formulation strategies for improved stability, solubility, and bioavailability.
Q6: What is known about the pharmacokinetics and pharmacodynamics of this compound?
A: Although specific details regarding absorption, distribution, metabolism, and excretion (ADME) are limited within the provided research, this compound demonstrates in vivo efficacy in preclinical models. It significantly inhibited tumor growth in TNBC xenograft models [, ] and prolonged survival in mice with BCR-ABL-induced B-ALL when combined with dasatinib. [] It also alleviated lipopolysaccharide-induced acute lung injury and improved functional recovery in ischemic stroke models. [, ]
Q7: Are there any known resistance mechanisms to this compound?
A: One study identified that bypass of this compound-mediated JNK inhibition by expressing a JNK2 mutant (JNK2C116S) led to enhanced tumor growth in a melanoma model, suggesting a potential resistance mechanism. [] This highlights the need for understanding resistance mechanisms and exploring combination therapies.
Q8: Have any biomarkers been identified for predicting this compound efficacy or monitoring treatment response?
A: One study identified a JNK-active TNBC cluster associated with an immunosuppressive TME, suggesting that JNK pathway activation and associated biomarkers could predict response to JNK-targeted therapy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)

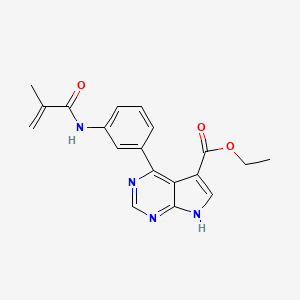
![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)
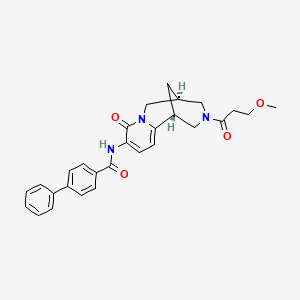
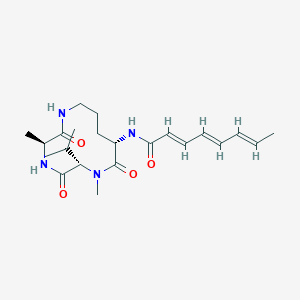
![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)
